molecular formula C16H22N2O3S B2450113 N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 433689-41-9

N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B2450113
CAS RN: 433689-41-9
M. Wt: 322.42
InChI Key: GSNPRVHLLSWPTC-UHFFFAOYSA-N
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Description

“N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide” is a chemical compound . Its molecular formula is C16H22N2O3S .


Molecular Structure Analysis

The molecular structure of “N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide” can be represented by the SMILES notation: Cc1ccc(cc1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C .


Physical And Chemical Properties Analysis

The average mass of “N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide” is 322.422 Da and its monoisotopic mass is 322.135101 Da .

Scientific Research Applications

Allylic Sulfonylation

N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has applications in allylic sulfonylation, a reaction essential in organic synthesis. It involves the generation of sulfonyl radicals, contributing to the creation of allylic sulfones in a metal-free, environmentally friendly manner (Li, Xu, & Zhou, 2012).

Acetylcholinesterase Inhibition

This compound is instrumental in the synthesis of derivatives that inhibit acetylcholinesterase, a key enzyme in Alzheimer's disease research. Molecular docking studies confirm their potential as inhibitors for acetylcholinesterase and butyrylcholinesterase (Khalid, Rehman, & Abbasi, 2014).

Anticancer Potential

Derivatives of N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide have shown potential as anticancer agents. Compounds synthesized from it were tested and exhibited strong anticancer activities, highlighting their potential in cancer treatment (Rehman et al., 2018).

Enantioselective Catalysis

This compound plays a role in the synthesis of enantioselective catalysts. For example, its derivatives were used in the highly enantioselective Lewis basic catalysis for hydrosilylation of N-aryl imines (Wang et al., 2006).

TNF-alpha Converting Enzyme Inhibition

Derivatives of N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide have been developed as potent inhibitors of TNF-alpha converting enzyme (TACE), a significant target in the treatment of various diseases including cancer and rheumatoid arthritis (Xue et al., 2004).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-10-17-16(19)14-8-11-18(12-9-14)22(20,21)15-6-4-13(2)5-7-15/h3-7,14H,1,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPRVHLLSWPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

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